1H-Pyrazol-1-amine, 4-methyl-
Overview
Description
1H-Pyrazol-1-amine, 4-methyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of an amino group at the 1-position and a methyl group at the 4-position of the pyrazole ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-1-amine, 4-methyl- can be synthesized through several methods. One common approach involves the reaction of hydrazine with 4-methyl-3-oxobutanenitrile, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of 1H-Pyrazol-1-amine, 4-methyl- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance reaction rates and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-1-amine, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazol-1-amine, 4-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1H-Pyrazol-1-amine, 4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
1H-Pyrazol-1-amine, 4-methyl- can be compared with other similar compounds, such as:
- 1H-Pyrazol-1-amine, 3-methyl-
- 1H-Pyrazol-1-amine, 5-methyl-
- 1H-Pyrazol-1-amine, 4-ethyl-
Uniqueness: The presence of the methyl group at the 4-position distinguishes 1H-Pyrazol-1-amine, 4-methyl- from its analogs. This specific substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methylpyrazol-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-2-6-7(5)3-4/h2-3H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIGJLMFSGRMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541907 | |
Record name | 4-Methyl-1H-pyrazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99232-51-6 | |
Record name | 4-Methyl-1H-pyrazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.